Octacosanoate

描述

Pathways of Saturated Very Long-Chain Fatty Acid Elongation

The biosynthesis of octacosanoate occurs through the fatty acid elongation (FAE) system, a cyclical process that adds two-carbon units to a pre-existing fatty acyl-CoA chain. nih.govoup.comresearchgate.net This process takes place on the cytosolic side of the endoplasmic reticulum (ER) membrane and involves a multi-enzyme complex. frontiersin.orgnih.gov The synthesis of this compound starts from shorter long-chain fatty acids, such as palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), which are either synthesized de novo or obtained from the diet. oup.comwikipathways.org

The elongation of saturated fatty acids to produce octacosanoyl-CoA involves the repetition of a four-step cycle catalyzed by a suite of ER-membrane-embedded enzymes:

Condensation: This is the initial and rate-limiting step of the elongation cycle. oup.comnih.gov It involves the condensation of a long-chain acyl-CoA with malonyl-CoA, a two-carbon donor, to form a 3-ketoacyl-CoA. researchgate.netfrontiersin.org This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs) or β-ketoacyl-CoA synthases (KCS). nih.govresearchgate.net The specificity of the ELOVL enzyme determines the chain length of the fatty acid to be elongated. nih.gov For the synthesis of very-long-chain saturated fatty acids like this compound, specific ELOVLs are involved. For instance, ELOVL1 is known to elongate fatty acids up to C24:0 and C26:0, and further elongation to C28:0 would involve specific elongases with a preference for these longer chains. adrenoleukodystrophy.info

Reduction: The 3-ketoacyl-CoA produced in the first step is then reduced to a 3-hydroxyacyl-CoA. nih.gov This reaction is catalyzed by a 3-ketoacyl-CoA reductase (KCR) and utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. nih.govspringermedizin.de

Dehydration: The third step involves the dehydration of the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. researchgate.netadrenoleukodystrophy.info This reaction is carried out by a 3-hydroxyacyl-CoA dehydratase (HACD). researchgate.netadrenoleukodystrophy.info

Reduction: In the final step of the cycle, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate. adrenoleukodystrophy.info This reduction is catalyzed by a trans-2-enoyl-CoA reductase (TER) and also requires NADPH. adrenoleukodystrophy.infospringermedizin.de

The newly formed acyl-CoA can then re-enter the elongation cycle for further extension until the desired chain length of 28 carbons (octacosanoyl-CoA) is achieved. frontiersin.org

Table 1: Key Enzymes in the Saturated Very-Long-Chain Fatty Acid Elongation Cycle

| Step | Enzyme | Substrate | Product | Cofactor | Subcellular Location |

|---|---|---|---|---|---|

| 1. Condensation | Fatty Acid Elongase (ELOVL) / β-ketoacyl-CoA synthase (KCS) | Acyl-CoA (Cn) + Malonyl-CoA | 3-Ketoacyl-CoA (Cn+2) | - | Endoplasmic Reticulum |

| 2. Reduction | 3-Ketoacyl-CoA Reductase (KCR) | 3-Ketoacyl-CoA (Cn+2) | 3-Hydroxyacyl-CoA (Cn+2) | NADPH | Endoplasmic Reticulum |

| 3. Dehydration | 3-Hydroxyacyl-CoA Dehydratase (HACD) | 3-Hydroxyacyl-CoA (Cn+2) | trans-2,3-Enoyl-CoA (Cn+2) | - | Endoplasmic Reticulum |

| 4. Reduction | trans-2-Enoyl-CoA Reductase (TER) | trans-2,3-Enoyl-CoA (Cn+2) | Acyl-CoA (Cn+2) | NADPH | Endoplasmic Reticulum |

Interconnections with other Fatty Acyl and Lipid Pathways

Once synthesized, this compound, in its activated form as octacosanoyl-CoA, does not typically exist as a free fatty acid in high concentrations. Instead, it is readily incorporated into various complex lipids, connecting its metabolism to other major lipid pathways. nih.govnih.gov

One of the primary fates of octacosanoyl-CoA is its incorporation into sphingolipids . nih.govbiomolther.org Ceramide synthases (CERS), a family of enzymes also located in the ER, catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. biomolther.org Specific CERS isoforms have preferences for very-long-chain acyl-CoAs. For example, CERS3 exhibits a preference for acyl chains of C26 and longer, and is crucial for the formation of the skin's water barrier. biomolther.org Octacosanoyl-CoA can be utilized by these synthases to form N-octacosanoyl-sphingosine (a type of ceramide), which can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. frontiersin.org These lipids are integral components of cellular membranes, particularly the plasma membrane, and are involved in cell signaling and recognition. frontiersin.org

This compound can also be esterified into glycerophospholipids , another major class of membrane lipids. nih.govnih.gov This incorporation modifies the biophysical properties of the membranes, influencing their fluidity and the function of embedded proteins. smolecule.com

Furthermore, this compound can be a constituent of neutral lipids such as triacylglycerols (TAGs), which serve as a form of long-term energy storage. frontiersin.org It can also be found in wax esters, which are esters of fatty acids and fatty alcohols. nih.gov For instance, human meibum, the oily secretion of the meibomian glands that prevents tear evaporation, contains wax esters with very-long-chain fatty acids, including those with up to 32 carbons. nih.gov

The catabolism of this compound and other VLCFAs occurs primarily in peroxisomes through a process called β-oxidation. adrenoleukodystrophy.infonih.gov Unlike mitochondria, which can completely oxidize shorter-chain fatty acids to carbon dioxide and water, peroxisomes only perform a chain-shortening of VLCFAs. scirp.orgnih.gov The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation. nih.gov The transport of VLCFA-CoA into peroxisomes is a critical step, and defects in this process can lead to the accumulation of VLCFAs, as seen in certain genetic disorders. adrenoleukodystrophy.info The interplay between the ER for synthesis and peroxisomes for degradation highlights the tight regulation and compartmentalization of VLCFA metabolism. nih.govfrontiersin.org

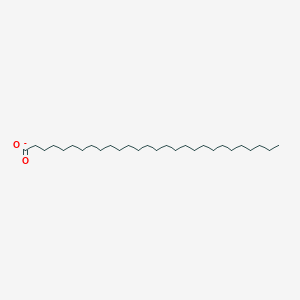

Structure

2D Structure

属性

分子式 |

C28H55O2- |

|---|---|

分子量 |

423.7 g/mol |

IUPAC 名称 |

octacosanoate |

InChI |

InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30)/p-1 |

InChI 键 |

UTOPWMOLSKOLTQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

产品来源 |

United States |

Chemical and Physical Properties of Octacosanoate

Octacosanoate is the straight-chain saturated fatty acid with 28 carbon atoms. Its chemical formula is C₂₈H₅₅O₂⁻. The corresponding acid, octacosanoic acid, has the formula C₂₈H₅₆O₂. ebi.ac.uk

| Property | Value |

| Molecular Formula | C₂₈H₅₆O₂ |

| Average Mass | 424.744 g/mol |

| Monoisotopic Mass | 424.42803 g/mol |

| Melting Point | 91-93 °C |

| Appearance | White fine crystalline powder |

A summary of the key physicochemical properties of octacosanoic acid. chemicalbook.com

Biological Occurrence and Distribution of Octacosanoate

Presence in Diverse Plant Species and Plant-Derived Materials

Octacosanoate is a common constituent of plant epicuticular waxes, which form a barrier on the surface of leaves, stems, fruits, and other organs. This waxy layer plays a crucial role in protecting the plant from environmental stressors.

The cuticular waxes of many plants are complex mixtures of long-chain aliphatic compounds, including alkanes, alcohols, aldehydes, esters, and fatty acids like this compound.

Berries: The cuticular wax of various berries contains this compound, contributing to their surface properties and shelf-life. A study of wild northern berries identified this compound in the cuticular wax, highlighting its role in the composition of these fruits' protective layers semanticscholar.org.

Conifers: The epicuticular waxes of conifers, such as Norway spruce (Picea abies) and Sitka spruce (Picea sitchensis), contain this compound as part of their complex lipid profile. These waxes are crucial for their adaptation to harsh environmental conditions uliege.be. In a study of soils under pine forests, methyl this compound was identified, suggesting its origin from the coniferous vegetation csic.es.

Sugar-cane: Sugarcane (Saccharum officinarum) wax is a significant source of very-long-chain aliphatic acids, with octacosanoic acid being a major component. medkoo.comresearchgate.net This wax is extracted from the press mud, a byproduct of sugar production ekb.eg. The mixture of acids derived from sugarcane wax, known as D-003, is primarily composed of octacosanoic acid researchgate.net.

Eucalyptus: In juvenile leaves of Eucalyptus globulus and E. nitens, phenylethyl n-octacosanoate was identified as a diagnostic wax compound, present only in certain families of E. globulus. publish.csiro.au This specificity suggests a potential role in distinguishing between closely related species or families.

Cork Oak: The leaves of cork oak (Quercus suber) have a substantial cuticular wax layer, with octacosanoic acid (C28) being one of the predominant fatty acids, constituting about 22.7% of the total fatty acids in the wax mdpi.com.

This compound is not uniformly distributed throughout the plant but is found in various tissues and organs, where it exists in different forms, including as free acid and as esters.

Roots: this compound has been isolated from the roots of several medicinal plants. In Hemidesmus indicus, lupeol (B1675499) this compound is a unique marker compound found in the root powder. jocpr.comrasayanjournal.co.in The roots of Cassia tora have been found to contain α-amyrin this compound asianpubs.org. Similarly, the roots of Amaranthus spinosus also contain this compound pharmacognosyasia.com.

Stems: The stems of various plants have been shown to contain this compound. For instance, the stem bark of Plumeria rubra contains 2,3-dihydroxypropyl this compound nih.gov. In Clerodendrum philippinum var. simplex, a new triterpenoid (B12794562), taraxer-3β-yl this compound, was isolated from the stems and roots. tandfonline.comfigshare.comresearchgate.net The stems of Litsea reticulata have been found to contain 2-(4-hydroxy-3-methoxyphenyl)ethyl this compound nih.gov. The whole plant of Costus speciosus, including the stem, contains α-spinasterols this compound researchgate.net.

Leaves: The leaves of many plants are coated with epicuticular waxes containing this compound. cambridge.org For example, the leaves of Amaranthus spinosus contain this compound pharmacognosyasia.com. In Litsea reticulata, the leaves contain 2-(4-hydroxy-3-methoxyphenyl)ethyl this compound nih.gov.

Seeds: this compound has been identified in the seeds of certain plants. A novel compound, 13-hexadecanol-11-ene this compound, was isolated from the seeds of Mesua ferrea. ijarse.com In dormant pea seeds, higher concentrations of hydroxylated long-chain fatty acids, including dihydroxythis compound, have been observed compared to non-dormant seeds theses.czfrontiersin.org.

Fruits: The fruit of Hippophae rhamnoides (sea buckthorn) contains octacosanoic acid researchgate.net.

Flowers: Methyl this compound has been identified in the fresh flowers of the Neem tree (Azadirachta indica) thieme-connect.comthieme-connect.com.

Biological Functions and Molecular Mechanisms of Octacosanoate

Contribution to Cellular Structure and Membrane Biophysics

Octacosanoate, a very-long-chain saturated fatty acid (VLCFA) containing a 28-carbon backbone, plays a fundamental role in the architecture and biophysical properties of cellular membranes. researchgate.net Its significant chain length influences how it integrates into and stabilizes these critical cellular barriers.

Role in Membrane Stabilization and Integrity

The incorporation of this compound and other VLCFAs is crucial for maintaining the stability and integrity of cellular membranes. springermedizin.de The extended hydrocarbon chain of this compound allows for strong hydrophobic interactions within the lipid bilayer, contributing to a more ordered and less fluid membrane state. This is particularly important under conditions of environmental stress. For instance, studies in plants have indicated that VLCFAs are involved in sustaining membrane integrity during freezing and cold stress. In some organisms, such as archaea, lipids derived from VLCFAs form highly stable monolayers that provide resistance to extreme temperatures. imrpress.com The presence of these long acyl chains helps to ensure the structural and functional integrity of membranes, which is essential for cellular life. springermedizin.de

Incorporation into Complex Membrane Lipids

This compound rarely exists as a free molecule within the cell; instead, it is typically esterified and incorporated into a variety of complex lipids that are integral components of cellular membranes. mdpi.comhmdb.ca These complex lipids perform diverse structural and functional roles.

Key complex lipids that incorporate this compound include:

Glycerolipids: this compound can be esterified to a glycerol (B35011) backbone to form glycerolipids. An example is Glycerol 1,2-dithis compound, a type of diacylglycerol. sigmaaldrich.comnih.gov

Sphingolipids: VLCFAs like this compound are essential precursors for the synthesis of sphingolipids, a major class of membrane lipids. nih.gov The synthesis pathway involves the N-acylation of a sphingoid base with a fatty acid, which can be a VLCFA, to form ceramide. metwarebio.comfrontiersin.org Ceramides, containing this compound, are not only structural components but also precursors for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. frontiersin.org

Wax Esters: In some organisms and tissues, this compound is found in wax esters, such as cetyl this compound, which is an ester of octacosanoic acid and cetyl alcohol. foodb.ca

Phytyl Esters: In plants, this compound can be found in phytyl fatty acid esters, which are located in chloroplasts and are important for maintaining the integrity of the photosynthetic membrane during stress. cloudfront.net

Complex Lipids Incorporating this compound

| Complex Lipid Class | Specific Example | Key Function | Reference |

|---|---|---|---|

| Glycerolipids | Glycerol 1,2-dithis compound | Membrane component, metabolic intermediate | sigmaaldrich.comnih.gov |

| Sphingolipids | Ceramides (C28) | Structural backbone of complex sphingolipids, signaling hub | nih.govfrontiersin.org |

| Wax Esters | Cetyl this compound | Component of waxes | foodb.ca |

| Phytyl Esters | Phytyl this compound | Maintenance of photosynthetic membrane integrity | cloudfront.net |

Involvement in Energy Metabolism and Storage Processes

As a fatty acid, this compound is a significant molecule in the cellular pathways of energy metabolism and long-term energy storage. springermedizin.de

This compound as a Substrate for Cellular Energy Generation

This compound serves as an energy source for the cell. springermedizin.de Like other fatty acids, it can be catabolized through mitochondrial β-oxidation. In this process, the long hydrocarbon chain is sequentially broken down into two-carbon acetyl-CoA units. mdpi.com Each molecule of acetyl-CoA then enters the citric acid cycle (Krebs cycle) to be further oxidized, generating the high-energy electron carriers NADH and FADH₂. These molecules subsequently donate their electrons to the electron transport chain, driving the synthesis of large quantities of ATP, the cell's primary energy currency. The complete oxidation of a VLCFA like this compound yields a substantial amount of energy due to its long carbon chain.

Mechanisms of Lipid Energy Storage

The primary mechanism for storing fatty acids for future energy needs is their incorporation into triacylglycerols (also known as triglycerides). metwarebio.comfrontiersin.org This process, called lipogenesis, primarily occurs in the liver and adipose tissue. frontiersin.org During lipogenesis, three fatty acid molecules—which can include this compound—are esterified to a single glycerol-3-phosphate backbone. frontiersin.org The resulting triacylglycerol molecules are highly hydrophobic and are stored in a nearly anhydrous state within specialized lipid droplets in adipocytes (fat cells). frontiersin.org This makes them a highly efficient and compact form of long-term energy storage. metwarebio.com When the body requires energy, these stored triacylglycerols are broken down by lipases, releasing the fatty acids to be used in β-oxidation. metwarebio.com

Participation in Intracellular and Intercellular Signaling Pathways

While not typically a primary signaling molecule itself, this compound plays a crucial indirect role in cell signaling pathways through its incorporation into complex bioactive lipids. springermedizin.debrenda-enzymes.org The Human Metabolome Database lists "cell signaling" as a known cellular process for octacosanoic acid and its derivatives like glycerol 1,2-dithis compound, though its primary contribution is as a structural component of signaling lipids. sigmaaldrich.comcloudfront.net

The most significant contribution of this compound to signaling is as a building block for sphingolipids. nih.gov Very-long-chain fatty acids are required for the generation of sphingolipids, which can be bioactive molecules. nih.govbrenda-enzymes.org The synthesis of these molecules begins with the formation of a ceramide backbone. Ceramides containing VLCFAs like this compound serve as central hubs in sphingolipid metabolism. springermedizin.defrontiersin.org From this ceramide hub, a variety of signaling molecules can be produced:

Ceramide itself can modulate the function of proteins and organize membrane domains to facilitate signaling events. springermedizin.de

Ceramide-1-phosphate is a bioactive lipid involved in processes like inflammation and cell proliferation.

Complex glycosphingolipids , built upon a ceramide foundation, are involved in cell-cell recognition and modulation of receptor signaling. frontiersin.org

Therefore, by providing the acyl chain for these complex lipids, this compound is integral to the synthesis of molecules that regulate a wide array of cellular responses, including cell growth, apoptosis (programmed cell death), and immune responses. springermedizin.defrontiersin.org

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₈H₅₅O₂⁻ | |

| Molecular Weight | 423.7 g/mol | |

| Nature | Very-long-chain saturated fatty acid anion | |

| Conjugate Acid | Octacosanoic acid | researchgate.net |

General Cellular Signaling Roles

This compound and its derivatives are recognized for their participation in cellular signaling pathways. ontosight.ai While specific signaling cascades involving this compound are still under investigation, it is known to be a component of pathways related to energy metabolism. ontosight.ai In animal models, a mixture of very-long-chain fatty acids, with this compound as the major component, has demonstrated cholesterol-lowering activities, suggesting an influence on lipid metabolism and related signaling. medkoo.commedchemexpress.commedchemexpress.com The metabolism of its precursor, octacosanol (B124162), leads to the formation of octacosanoic acid, which is then implicated in regulating signaling pathways such as AMPK, PI3K/Akt, and MAPK/NF-κB. researchgate.net These pathways are crucial for various cellular functions, including growth, proliferation, and stress responses.

The calcium salt of octacosanoic acid may have specific interactions within biological systems, including a role in nutrient absorption, as calcium ions can enhance fatty acid absorption in the gut. ontosight.ai Fatty acids and their salts are also integral to the structure and fluidity of cell membranes, which are critical for the function of membrane-bound receptors and signaling proteins. nih.govontosight.ai

Specific Molecular Interactions (e.g., acylation of ghrelin in relevant models)

A significant molecular interaction involving a related fatty acid, octanoate (B1194180) (an eight-carbon fatty acid), is the acylation of the hormone ghrelin. frontiersin.orgnih.gov This post-translational modification is essential for ghrelin's biological activity, including its role in stimulating growth hormone release and regulating appetite. frontiersin.orgbiomedres.usbiomol.com The enzyme ghrelin O-acyltransferase (GOAT) catalyzes the attachment of an octanoyl group to the third serine residue of the ghrelin peptide. nih.govnih.govbiorxiv.org This acylation allows ghrelin to bind to its receptor, the growth hormone secretagogue receptor (GHS-R1a), and initiate downstream signaling. frontiersin.orgnih.gov

While octanoate is the predominant fatty acid involved in ghrelin acylation, the GOAT enzyme can utilize a range of medium-chain fatty acids. frontiersin.org The process of ghrelin acylation highlights a specific and critical role for fatty acids in modulating hormone function and, consequently, physiological processes like energy homeostasis. nih.govoamjms.eu

Ecological and Adaptative Roles in Plants

In the plant kingdom, octacosanoic acid, also known as montanic acid, is a key component of surface waxes and plays a crucial role in plant adaptation and survival. ebi.ac.ukebi.ac.ukwikipedia.org

Contribution to Cuticular Barrier Formation and Environmental Resistance

Octacosanoic acid is a significant constituent of the plant cuticle, the outermost protective layer of aerial plant parts. frontiersin.orgmdpi.comnih.govacs.orgnih.govfrontiersin.org This waxy layer serves as a primary barrier against various environmental stresses. frontiersin.orgnih.gov The cuticle, composed of a cutin polymer matrix and embedded waxes, prevents non-stomatal water loss, protects against UV radiation, and acts as a defense against pathogens. biorxiv.orgfrontiersin.orgnih.gov

Research on various plants has identified octacosanoic acid as a component of epicuticular waxes. For instance, it is found in the waxes of cereal straws like wheat and rye. nih.govacs.org In bilberry fruit wax, montanic acid is a dominant fatty acid. frontiersin.org The presence and composition of these waxes, including octacosanoic acid, are critical for the plant's ability to withstand environmental challenges.

Response Mechanisms to Abiotic Stressors (e.g., salinity)

Plants have developed intricate mechanisms to respond to abiotic stressors such as high salinity. mdpi.comfrontiersin.orgmdpi.comjscimedcentral.comfrontiersin.org These responses involve complex signaling pathways and metabolic adjustments to mitigate the detrimental effects of stress. researchgate.nettaylorfrancis.comsyngenta.co.ukresearchgate.net

While direct studies on the specific role of this compound in salinity stress response are limited, the importance of the cuticular barrier, of which it is a component, is well-established. A robust cuticle helps in minimizing water loss, which is a major challenge under high salinity conditions that induce osmotic stress. researchgate.net

Studies on citrus fruit have shown that the accumulation of very-long-chain fatty acids, including montanic acid (octacosanoic acid), in the epicuticular wax is influenced by postharvest conditions and hormonal treatments like abscisic acid (ABA), a key hormone in stress responses. mdpi.com For example, under high humidity, ABA treatment led to a decrease in montanic acid accumulation. mdpi.com This suggests that the regulation of cuticular wax components, including octacosanoic acid, is part of the plant's adaptive response to environmental cues.

Analytical Methodologies for Octacosanoate Research

Advanced Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and one of the most critical stages in the analysis of octacosanoate from biological samples is the extraction and preparation of the sample. Biological matrices such as blood, tissues, and plant materials are inherently complex, containing a multitude of compounds that can interfere with the analysis. mdpi.com The primary goals of sample preparation are to isolate the analyte of interest from these interfering substances, dissolve it in a solvent compatible with the analytical instrument, and pre-concentrate it to a detectable level. slideshare.net

Commonly employed techniques for extracting lipids like this compound include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com LLE utilizes two immiscible solvents to partition the analyte based on its solubility, while SPE employs a solid adsorbent to selectively retain and then elute the target compound. slideshare.net For instance, in the analysis of fatty acids, a ternary mixture of hydrophilic (water) and lipophilic (isopropanol) solvents with a medium polarity solvent (acetonitrile) has been shown to be effective for mammalian samples. nih.gov To mitigate interference from highly lipophilic compounds like triglycerides, a subsequent clean-up step is often necessary. nih.gov

Modern advancements in sample preparation have introduced automated systems that enhance efficiency, accuracy, and throughput. gerstelus.com Techniques such as microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE) offer advantages like reduced extraction time and solvent consumption. researchgate.net The choice of extraction method and solvent system is critical and depends on the specific biological matrix and the physicochemical properties of the this compound derivative being analyzed. For example, a threefold extraction with a chloroform/methanol mixture (2:1, v/v) has been found to be effective for analyzing certain lipopeptides in culture samples. nih.gov

Chromatographic Separation and Identification Approaches

Following extraction, chromatographic techniques are employed to separate this compound from other components in the extract. The choice of chromatography depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile compounds like octacosanoic acid, derivatization is necessary to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs). academicjournals.org This process involves reacting the fatty acid with a methylating agent. academicjournals.org

The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). scioninstruments.com This provides a unique mass spectrum for each compound, allowing for its identification by comparing it to spectral libraries. academicjournals.org GC-MS is highly sensitive and can detect compounds at very low concentrations, making it suitable for analyzing trace levels of this compound and its derivatives in complex mixtures. scioninstruments.com

Different types of mass analyzers can be coupled with GC, including single quadrupole and triple quadrupole systems. thermofisher.com Triple quadrupole GC-MS/MS offers higher selectivity and is particularly useful for quantifying low-level analytes in complex matrices by reducing background interference. thermofisher.com

High-Performance Thin-Layer Chromatography (HPTLC) for Specific this compound Conjugates

High-performance thin-layer chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution and separation efficiency. cabr.iemdpi.com It is a valuable tool for the qualitative and quantitative analysis of a wide range of compounds, including specific conjugates of this compound. researchgate.net

In HPTLC, a sample is applied to a plate coated with a high-performance stationary phase, and the separation is achieved by developing the plate with a suitable mobile phase. researchgate.netrasayanjournal.co.in For example, a method for the quantitation of lupeol (B1675499) this compound in Hemidesmus indicus root powder utilized a silica (B1680970) gel 60F-254 plate with a mobile phase of isopropyl alcohol and n-butanol (1:1, v/v). rasayanjournal.co.in Detection is typically performed by densitometric scanning at a specific wavelength. rasayanjournal.co.inresearchgate.net

HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. mdpi.comresearchgate.net The specificity of the method can be confirmed by comparing the Rf values and absorption spectra of the analyte in the sample with that of a standard. rasayanjournal.co.in

Table 1: HPTLC Method Parameters for Lupeol this compound Analysis rasayanjournal.co.in

| Parameter | Value |

| Stationary Phase | Silica gel 60F-254 |

| Mobile Phase | Isopropyl alcohol: n-butanol (1:1, v/v) |

| Detection Wavelength | 235 nm |

| Rf Value | 0.8 ± 0.04 |

| Linearity Range | 4000-12000 ng/spot |

| Correlation Coefficient (r²) | 0.997 |

| Limit of Detection (LOD) | 159.5 ng/spot |

| Limit of Quantitation (LOQ) | 483.5 ng/spot |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomic and Lipidomic Contexts

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a cornerstone of metabolomics and lipidomics research. wikipedia.orglcms.cz

In LC-MS, the sample is first separated by an LC column, and the eluting components are then introduced into the mass spectrometer for detection. wikipedia.org The choice of LC column and mobile phase is critical for achieving optimal separation of the analytes of interest. chromatographyonline.com Reversed-phase chromatography is commonly used for separating compounds based on their hydrophobicity. chromatographyonline.com

LC-MS offers high sensitivity and selectivity, allowing for the detection and quantification of a wide range of metabolites in complex biological samples. wikipedia.org The use of high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of unknown compounds. animbiosci.org LC-MS/MS, a tandem mass spectrometry technique, further enhances specificity and is widely used for targeted quantitative analysis and the structural elucidation of metabolites. chromatographyonline.com This technique has been instrumental in identifying and quantifying various lipid species, contributing significantly to the field of lipidomics. csic.es

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. fepbl.comsolubilityofthings.com It is based on the magnetic properties of atomic nuclei and can be used to determine the arrangement of atoms and identify functional groups within a molecule. solubilityofthings.comcore.ac.uk

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural elucidation. solubilityofthings.com 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. core.ac.uk 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing for the assembly of the complete molecular structure. core.ac.uk The structural confirmation of isolated compounds like lupeol this compound has been achieved using NMR spectroscopy in conjunction with other spectroscopic methods like IR and UV. rasayanjournal.co.in

Advanced Mass Spectrometry Techniques (e.g., tandem MS)

Mass spectrometry (MS) is an indispensable technique for the analysis of fatty acids, providing detailed information about their molecular weight and structure. Advanced techniques like tandem mass spectrometry (MS/MS) offer enhanced sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used platforms. For instance, GC-MS analysis of fatty acid methyl esters (FAMEs), including methyl this compound, is a well-established method. mdpi.comcsic.es In electron ionization (EI) mode, saturated FAMEs typically show a characteristic fragment ion at m/z 74. csic.es However, for very-long-chain fatty acids, softer ionization techniques like atmospheric pressure chemical ionization (APCI) can be advantageous as they produce abundant protonated molecules ([M+H]⁺), which aids in confident identification. csic.es

Tandem mass spectrometry (LC-MS/MS) is particularly powerful for the quantification of lipids in complex biological samples. researchgate.netnih.gov This technique has been used to measure levels of various lipid species, including those containing VLCFAs. mdpi.com The high sensitivity of modern LC-MS/MS methods allows for the detection of even minute quantities of lipids. researchgate.net For example, a study on a novel herbicide, dimesulfazet, used LC-MS analysis to show a decrease in the endogenous concentrations of C24:0, C26:0, and C28:0 (octacosanoic acid) in treated plants, indicating that the herbicide inhibits VLCFA biosynthesis. jst.go.jp

Integration of Omics Technologies in this compound Profiling

The "omics" fields, which involve the comprehensive analysis of large sets of biological molecules, have revolutionized the study of VLCFAs like this compound.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a key approach for understanding the roles of VLCFAs. Both targeted and untargeted approaches are employed.

Targeted metabolomics focuses on the quantification of a predefined set of metabolites. This is often used in clinical diagnostics, for example, to measure elevated levels of VLCFAs in plasma and tissues, which are biomarkers for peroxisomal genetic disorders like X-linked adrenoleukodystrophy (X-ALD). creative-proteomics.commsdmanuals.com

Untargeted metabolomics aims to comprehensively profile all measurable metabolites in a sample. mdpi.com This approach can reveal unexpected changes in metabolic pathways. For instance, untargeted metabolomics has been used to study the effects of inhibiting the peroxisomal enzyme Acyl-CoA oxidase 1 (ACOX1), which is involved in VLCFA beta-oxidation. metabolomicscentre.ca Such studies have shown that inactivation of ACOX1 leads to the accumulation of specific VLCFA species. metabolomicscentre.ca Similarly, metabolomic analysis of plants treated with certain herbicides has been used to identify the inhibition of VLCFA biosynthesis as their mode of action. jst.go.jp

Lipidomics, a sub-discipline of metabolomics, focuses specifically on the global study of lipids in biological systems. metabolomicscentre.ca Given that this compound is a building block for more complex lipids, lipidomics is crucial for understanding its broader biological functions. creative-proteomics.comresearchgate.net

Lipidomics studies utilize advanced analytical platforms, primarily LC-MS/MS, to identify and quantify hundreds to thousands of individual lipid species. nih.govmetabolomicscentre.ca This allows researchers to see how the lipid profile of a cell or tissue changes in response to certain conditions. For example, lipidomics analysis of human keratinocytes treated with allergens revealed significant alterations in various lipid classes, suggesting roles for lipid metabolism in the inflammatory response. nih.gov In the context of this compound, lipidomics can identify the specific classes of glycerophospholipids and sphingolipids that incorporate this particular VLCFA. researchgate.net Such analyses have been applied to understand the lipid composition of various tissues and the impact of genetic disorders on lipid metabolism. researchgate.netgoettingen-research-online.de

Proteomics , the large-scale study of proteins, provides insights into the enzymes and other proteins involved in the metabolism of this compound. nih.gov By identifying and quantifying proteins, researchers can understand how the machinery for VLCFA synthesis, degradation, and transport is regulated. biorxiv.orgbiorxiv.org For example, proteomic analysis can be combined with metabolomics and transcriptomics in a "multi-omics" approach to gain a systems-level understanding of metabolic pathways. biorxiv.org

Enzyme activity assays are biochemical methods used to measure the rate of a specific enzyme-catalyzed reaction. These assays are essential for directly assessing the function of enzymes involved in this compound metabolism. For instance, assays for lysosomal hydrolases can be used to investigate the cellular consequences of VLCFA accumulation, which is a hallmark of peroxisomal disorders. who.int Studies have shown that elevated levels of VLCFAs can lead to increased activity of these enzymes, potentially contributing to cellular damage. who.int Furthermore, specific assays are available to measure the activity of enzymes in the fatty acid elongation cycle, such as very-long-chain enoyl-CoA reductase. ontosight.ai These assays are critical for characterizing the function of these enzymes and for screening potential inhibitors. ontosight.ai

Preclinical and Mechanistic Investigations of Octacosanoate

In Vitro Cellular Studies

Analysis of Octacosanoate Transport and Uptake in Cell Lines

The transport and uptake of compounds into cells are fundamental processes for understanding their biological activity. Studies using Caco-2 cell monolayers, a well-established in vitro model for intestinal absorption, have demonstrated that the uptake and transport of nanoparticles are influenced by their size and the duration of incubation. nih.gov While specific studies on the transport and uptake of this compound itself are not extensively detailed in the provided results, the principles of cellular uptake of similar molecules can be inferred. For instance, the uptake of nanoparticle-encapsulated drugs by Caco-2 cells has been shown to be independent of concentration, with significant accumulation in the cell membrane. nih.gov

Effects on Cellular Metabolic Processes and Pathways

Cellular metabolism is a complex network of biochemical reactions essential for maintaining life. Growth factors regulate cellular proliferation by stimulating signaling pathways like the PI3K/Akt/mTOR pathway, which in turn increases the uptake of nutrients and their allocation into anabolic and catabolic processes. sochob.cl Alterations in metabolic pathways are a hallmark of various diseases, including cancer, where cells reprogram their metabolism to support rapid growth. frontiersin.org

Studies have shown that specific amino acids can influence cellular metabolism and proliferation. For example, increasing the availability of glycine (B1666218) and glutamine has been shown to enhance cellular proliferation and ATP production in human keratinocytes, processes crucial for wound healing. mdpi.com This suggests that the introduction of specific fatty acids like this compound could potentially influence cellular metabolic pathways, though direct evidence from the provided search results is limited. The "Warburg effect," observed in cancer cells, describes a metabolic shift towards increased glycolysis even in the presence of oxygen. frontiersin.orgresearchgate.net This metabolic reprogramming is driven by factors like the loss of tumor suppressors and the activation of oncoproteins. frontiersin.org

Modulation of Enzyme Activities by this compound or its Derivatives

Enzyme modulation is a key mechanism through which bioactive compounds exert their effects. qeios.comrsc.org A derivative of octacosanoic acid, 2-(4-hydroxyphenyl)ethyl this compound, has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The inhibitory concentration (IC₅₀) for AChE inhibition by this compound was found to be in the range of 32–50 µg/mL in tuber extracts. This suggests a potential role for this compound derivatives in modulating cholinergic neurotransmission.

The cellular environment can significantly influence enzyme kinetics. embopress.org For instance, the in vivo activity of an enzyme can differ from its in vitro behavior due to factors like substrate channeling and metabolon formation. embopress.org This highlights the importance of studying enzyme modulation within a cellular context.

In Vivo Animal Model Research (non-human)

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (excluding human clinical)

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion of a compound, while pharmacodynamics (PD) refers to its biochemical and physiological effects. nawah-scientific.com Animal models are crucial for characterizing the PK/PD properties of new therapeutic agents before they can be considered for human trials. cancer.govtaylorfrancis.comnih.govnih.gov Commonly used animal models in preclinical studies include rodents, rabbits, canines, and non-human primates. medwinpublishers.com

While specific PK/PD data for this compound is not available in the provided search results, the general methodologies for such studies are well-established. These studies involve administering the compound to animals via various routes (e.g., oral, intravenous) and collecting biological samples like blood and tissues to quantify the drug concentration over time. nawah-scientific.combiorxiv.org This information helps in determining key PK parameters and understanding the drug's behavior in a living system. biorxiv.org

Investigation of this compound's Biological Impact on Organ Systems (e.g., central nervous system, metabolism)

The biological impact of a compound on various organ systems is a critical aspect of preclinical research. nih.govnih.gov A derivative of this compound, lupeol (B1675499) this compound, has been studied for its cardiotonic activity in isolated frog hearts. rjppd.org The study reported a significant increase in the force of contraction (positive inotropic effect) and a decrease in heart rate (negative chronotropic effect). rjppd.org

Furthermore, 2-(4-hydroxyphenyl) ethyl this compound, isolated from Bauhinia racemosa, has shown potential hypolipidemic effects in high-fat diet-fed hamsters. researchgate.net Administration of this compound was associated with a reduction in lipid levels. researchgate.net These findings suggest that this compound and its derivatives can exert biological effects on the cardiovascular and metabolic systems.

Biosynthesis and Functional Studies in Plant Systems

This compound, an ultra-long-chain saturated fatty acid (C28:0), is a component of cuticular waxes that form a protective layer on the aerial surfaces of plants. nih.gov These waxes are critical for plant survival, creating a barrier that limits water loss, protects against UV radiation, and defends against pathogens. frontiersin.orgnih.govnih.gov The biosynthesis of this compound and other very-long-chain fatty acids (VLCFAs) occurs through the elongation of shorter C16 and C18 fatty acid precursors synthesized in the plastids of epidermal cells. nih.gov This elongation process takes place in the endoplasmic reticulum and involves a complex of enzymes. Investigating these pathways through genetic and environmental studies provides insight into the specific roles of compounds like this compound.

Genetic Engineering and Mutagenesis to Probe this compound Pathways

The molecular mechanisms underlying the biosynthesis of this compound and other VLCFAs are often elucidated through genetic manipulation, including the creation of mutants and the overexpression of key genes. udl.catfrontiersin.org These techniques allow researchers to identify the function of specific enzymes and regulatory factors in the fatty acid elongation pathways and to observe the resulting physiological changes in the plant.

Several genes and transcription factors have been identified as crucial for the synthesis of cuticular waxes. For instance, genes such as CER1 and WAX2 are known to be involved in the synthesis pathways. frontiersin.orgbotanywithparul.com Transcription factors from the APETALA 2/Ethylene Response Element Binding Protein (AP2/EREBP) family, such as SHN1, play a regulatory role. mdpi.com Overexpression of SHN1 in Arabidopsis has been shown to increase the amount of epicuticular wax and enhance drought resistance. mdpi.com Similarly, in tomato plants, the overexpression of SlSHN1 led to increased expression of wax biosynthesis genes, resulting in greater cuticular wax deposition and improved tolerance to drought conditions. frontiersin.org

Studies on various plant species have demonstrated the direct impact of genetic modifications on wax composition and stress tolerance. In Arabidopsis, mutations in genes responsible for alkane synthesis, a derivative of VLCFAs, were found to reduce the plant's tolerance to drought. mdpi.com In rice, the gene OsWSL1, which encodes a 3-ketoacyl-CoA synthase (KCS), is involved in creating C20 to C24 VLCFA precursors for leaf waxes, highlighting the role of specific elongases in generating the diversity of wax components. nih.gov Research in pea (Pisum sp.) has revealed that dormant seeds have higher concentrations of hydroxylated VLCFAs, including dihydroxythis compound, which is thought to enhance the stability and water impermeability of the seed coat. frontiersin.org

These genetic studies underscore the importance of the VLCFA biosynthesis pathway in plant development and defense. By manipulating the expression of key genes, scientists can alter the composition of cuticular waxes and directly assess the functional significance of specific components like this compound.

Table 1: Selected Genes Implicated in Plant Cuticular Wax Biosynthesis and Stress Response

| Gene/Factor | Plant Species | Function | Observed Phenotype upon Modification | Reference(s) |

|---|---|---|---|---|

| SHN1 | Arabidopsis thaliana, Tomato (Solanum lycopersicum) | Transcription factor (AP2/EREBP family) regulating wax biosynthesis genes. | Overexpression leads to increased epicuticular wax, altered epidermal properties, and enhanced drought tolerance. | frontiersin.orgmdpi.com |

| CER1 | Arabidopsis thaliana, Cucumber (Cucumis sativus) | Encodes a protein involved in converting long-chain aldehydes to alkanes. | Expression is associated with drought stress responses; increased expression in cucumber under drought and salinity. | frontiersin.orgnih.govmdpi.com |

| WAX2 | Arabidopsis thaliana, Cucumber (Cucumis sativus) | Involved in cuticular wax synthesis. | ABA-induced upregulation increases VLCFA deposition; expression in cucumber fruit increases under drought and salinity. | frontiersin.orgbotanywithparul.com |

| OsWSL1 | Rice (Oryza sativa) | 3-ketoacyl-CoA synthase (KCS) that catalyzes the formation of C20-C24 VLCFA precursors. | Implicated in the biosynthesis of leaf wax precursors. | nih.gov |

Environmental Perturbation Experiments to Assess Physiological Roles

Exposing plants to various environmental stresses is a key strategy for understanding the physiological roles of cuticular wax components, including this compound. Abiotic stressors such as drought, salinity, heat, and UV radiation often trigger significant changes in the quantity and chemical makeup of the cuticular wax layer as an adaptive response. botanywithparul.comfrontiersin.org

Drought is one of the most studied environmental factors influencing cuticular wax. mdpi.com In response to water deficit, many plant species thicken their cuticle by increasing the deposition of waxes and cutin. botanywithparul.com This response has been observed in a wide range of plants, including Arabidopsis, wheat, and tomato. frontiersin.orgnih.gov Under drought conditions, there is often a notable increase in the proportion of VLCFAs and their derivatives, particularly long-chain alkanes (C29–C33), which can constitute a large percentage of the total wax in Arabidopsis during prolonged water deprivation. nih.govmdpi.com This compositional shift enhances the hydrophobicity of the cuticle, forming a more compact and less permeable barrier that minimizes non-stomatal water loss. botanywithparul.com

Salinity stress also induces changes in cuticular wax. botanywithparul.com Plants in saline environments often increase wax deposition to reduce water loss and cope with osmotic stress. This is typically accompanied by an increase in aliphatic compounds like long-chain fatty acids. botanywithparul.com Similarly, exposure to high temperatures and UV-B radiation has been shown to affect cuticular wax formation. nih.govfrontiersin.org For example, some studies have reported an increase in total wax content in species like cucumber and barley when exposed to UV-B light. nih.gov

These environmental perturbation studies consistently demonstrate that the biosynthesis of VLCFAs, the precursors to this compound and other long-chain wax components, is a dynamic process that responds to external pressures. The accumulation of these compounds under stress conditions strongly suggests their critical role in protecting the plant from environmental hazards, primarily by reinforcing the cuticular barrier to conserve water. mdpi.comfrontiersin.org

Table 2: Effects of Environmental Stress on Plant Cuticular Wax Composition

| Stress Factor | Plant Species | Observed Changes in Cuticular Wax | Physiological Implication | Reference(s) |

|---|---|---|---|---|

| Drought | Arabidopsis, Zea, Triticum, etc. | Increased total wax load (up to 2.5-fold); significant increase in very-long-chain alkanes and fatty acids. | Enhanced hydrophobicity and reduced cuticular permeability to limit water loss. | nih.govbotanywithparul.commdpi.com |

| Salinity | General | Increased cuticular wax deposition; increase in aliphatic compounds (long-chain fatty acids, alkanes). | Reduced cuticular permeability to maintain cellular hydration under osmotic stress. | botanywithparul.com |

| High Temperature | General | Alterations in the chemical composition and physical arrangement of waxes. | Mitigation of heat-induced water loss and cellular damage. | botanywithparul.comfrontiersin.org |

| UV-B Radiation | Cucumber, Bean, Barley | Increased total wax content. | Protection from UV-induced damage and associated stresses. | nih.govfrontiersin.org |

Octacosanoate Derivatives and Analogues in Academic Research

Structural Characterization of Naturally Occurring Esters and Conjugates

Naturally occurring octacosanoates are predominantly found as esters, conjugated with a variety of molecules such as triterpenoids, glycerol (B35011), and simple alcohols. The structural elucidation of these compounds from natural sources is a key area of phytochemical research.

Triterpenoid (B12794562) Octacosanoates (e.g., Lupeol (B1675499) octacosanoate, Taraxer-3β-yl this compound, alpha-amyrin (B196046) this compound)

Triterpenoids, a large class of natural products derived from a C30 precursor, are often found esterified with fatty acids, including octacosanoic acid. cabidigitallibrary.org These esters are widespread in the plant kingdom and have been isolated from various plant tissues. cabidigitallibrary.orgresearchgate.netnih.gov

Lupeol this compound : This compound is a well-characterized triterpenoid ester. It has been isolated from the roots of Hemidesmus indicus (Indian sarsaparilla), where it is considered a unique marker compound. jocpr.comrasayanjournal.co.in Its isolation from petroleum ether extracts of the root powder has been confirmed through spectroscopic methods like IR, UV, and NMR, as well as by its melting point. rasayanjournal.co.inresearchgate.net Upon saponification, it yields lupeol and octacosanoic acid. jocpr.com Research has also identified lupeol this compound in the twig bark of the Japanese pear (Pyrus serotina) and the edible tubers of the American groundnut (Apios americana). acs.org

Taraxer-3β-yl this compound : A triterpenoid ester, taraxer-3β-yl this compound, was identified as a new compound from the ethanol (B145695) extract of the stems and roots of Clerodendrum philippinum var. simplex. researchgate.netcas.cnnih.gov Its structure was determined through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. researchgate.netcas.cnresearchgate.net

alpha-Amyrin this compound : This ester has been isolated from the roots of Cassia tora. asianpubs.orgcabidigitallibrary.org Its identification was confirmed by tests characteristic of triterpenoids and through hydrolysis, which yielded α-amyrin and octacosanoic acid. asianpubs.org

Interactive Table 1: Selected Triterpenoid Octacosanoates in Research

| Compound Name | Natural Source(s) | Key Research Findings | Citations |

| Lupeol this compound | Hemidesmus indicus (roots), Pyrus serotina (twig bark), Apios americana (tubers) | Isolated and characterized as a marker compound for H. indicus. Structure confirmed by saponification and spectroscopic analysis. | jocpr.comrasayanjournal.co.inresearchgate.netacs.org |

| Taraxer-3β-yl this compound | Clerodendrum philippinum var. simplex (stems and roots) | Isolated as a new triterpenoid ester. Structure elucidated using extensive spectroscopic methods (NMR, MS). | researchgate.netcas.cnnih.govresearchgate.net |

| alpha-Amyrin this compound | Cassia tora (roots) | Isolated and identified via chemical tests and hydrolysis, yielding α-amyrin and octacosanoic acid. | asianpubs.orgcabidigitallibrary.org |

Glycerol Esters of this compound (e.g., Glycerol 1,2-dithis compound)

Glycerol esters of octacosanoic acid are another class of naturally occurring derivatives. These are lipids where one or more hydroxyl groups of glycerol are esterified with octacosanoic acid.

(2S)-1-O-octacosanoyl glycerol : This monoglyceride was isolated and identified from Echinacea purpurea. ebi.ac.uk

Glycerol 1,2-dithis compound : This compound is a diacylglycerol with two this compound chains attached to the glycerol backbone at positions 1 and 2. foodb.cahmdb.ca It is classified as a 1,2-diacylglycerol and is also known by synonyms such as a,b-Dimontanylglycerol. foodb.calipidbank.jp These esters are found in natural waxes like montan wax. ebi.ac.ukontosight.ai Glycerol esters of montanic acid (octacosanoic acid) are used as protective coatings on fruit skins. ebi.ac.ukchemfaces.com

Interactive Table 2: Examples of Glycerol Esters of this compound

| Compound Name | Chemical Classification | Natural Source/Context | Molecular Formula | Citations |

| (2S)-1-O-octacosanoyl glycerol | Monoacylglycerol | Echinacea purpurea | C31H62O4 | ebi.ac.ukontosight.ai |

| Glycerol 1,2-dithis compound | 1,2-Diacylglycerol | Montan Wax | C59H116O5 | foodb.cahmdb.calipidbank.jp |

Methyl this compound and other Alkyl Esters

Simple alkyl esters of octacosanoic acid, particularly methyl this compound, are frequently used as reference standards in research and have been identified in various natural contexts.

Methyl this compound : Also known as methyl montanate, this is the methyl ester of octacosanoic acid. larodan.com It is a lipophilic, non-volatile compound with very low water solubility. scbt.com In analytical chemistry, it is used in the characterization of octacosanoic acid, for example, after saponification of a more complex ester, the resulting fatty acid is methylated for easier analysis. jocpr.com Its molecular formula is C29H58O2. larodan.comscbt.com

Other Alkyl Esters : Longer-chain alkyl esters of this compound are components of plant leaf cuticles. For instance, octadecyl this compound has been identified in the leaf cuticles of various trees, including the European beech (Fagus sylvatica). cambridge.org These esters contribute to the protective wax layer on leaves. cambridge.org The fruit wax of the pitahaya (Hylocereus polyrhizus), for example, contains various alkyl esters. mdpi.com

Interactive Table 3: Examples of Alkyl Octacosanoates

| Compound Name | Type | Context of Research/Occurrence | Molecular Formula | Citations |

| Methyl this compound | Methyl Ester | Analytical standard, derivative for analysis | C29H58O2 | jocpr.comlarodan.comscbt.com |

| Octadecyl this compound | Alkyl Ester | Component of plant leaf cuticle waxes (Fagus sylvatica) | Not specified | cambridge.org |

Hydroxylated Octacosanoates and their Biological Significance (e.g., in seed dormancy)

Hydroxylated very-long-chain fatty acids (VLCFAs), including derivatives of octacosanoic acid, are critical components of plant and animal lipids with diverse biological functions. gerli.combiomolther.org

In plants, hydroxylated fatty acids are key monomers of cutin and suberin, the biopolyesters that form the protective outer layers of plants. gerli.comnih.govjst.go.jp Specifically, ω-hydroxy very-long-chain fatty acids are essential for forming the epidermal water barrier. nih.gov These molecules are part of complex lipids called acylglucosylceramides (AGCs), which are crucial for skin and plant cuticle integrity. nih.govjst.go.jp The synthesis of these VLCFAs occurs through an elongase complex in the endoplasmic reticulum. pnas.org While research often discusses hydroxylated VLCFAs as a class, the principles apply to specific chain lengths like C28. The presence of a hydroxyl group on the long aliphatic chain of octacosanoic acid allows it to be incorporated into these complex polymer structures, which are vital for protecting against water loss and environmental stress. This protective function is particularly important in seeds, contributing to the maintenance of dormancy and viability by providing a barrier against the environment.

Synthetic Analogues and their Applications in Scientific Inquiry

The synthesis of this compound analogues has been driven by the need for materials with specific physical properties, particularly in the field of polymer science.

Use in Material Science Research (e.g., as nucleating agents for polymers)

Synthetic analogues of this compound and octacosanoic acid itself are utilized in material science as nucleating agents for polymers. google.comgoogle.com.pg Nucleating agents are additives that accelerate the crystallization rate of semi-crystalline polymers, which can improve processing efficiency and enhance physical properties like stiffness. google.comspecialchem.com

Long-chain fatty acids and their derivatives have been identified as effective nucleating agents for bioplastics like polyhydroxyalkanoates (PHAs) and conventional polymers like polypropylene. google.comtu-darmstadt.de The long, linear hydrocarbon chain of octacosanoic acid can promote the ordered arrangement of polymer chains, initiating crystal growth. This application is crucial for making the thermal processing of polymers like PHAs more economical by reducing cycle times during molding and extrusion. google.com

Development of this compound-Based Probes for Biochemical Studies

The study of the metabolic fate and cellular interactions of this compound, a very-long-chain saturated fatty acid (VLCFA), has been facilitated by the development of specialized molecular probes. These probes are typically versions of this compound or its direct precursors that have been modified to include a detectable label, such as a radioisotope. This modification allows researchers to trace the molecule's journey through complex biological systems. While radiolabeling has been the primary method for creating these probes, the development of fluorescent and affinity-based probes for this compound remains less explored in published research.

Radiolabeled Probes for Metabolic Tracing

The most definitive insights into the metabolism of this compound and its related compounds have been achieved using radiolabeled probes. By substituting a standard atom with its radioisotope (e.g., Carbon-14 or Tritium), scientists can track the molecule's absorption, distribution, and transformation within cells or whole organisms.

A key study utilized [18-¹⁴C]octacosane as a metabolic probe to investigate its breakdown by the bacterium Acinetobacter calcoaceticus S30. cdnsciencepub.comresearchgate.net This bacterium is capable of using the long-chain alkane as a source of energy. The use of the Carbon-14 isotope allowed for precise tracking of the octacosane's metabolic fate. Researchers observed that the bacterium first oxidizes octacosane (B166375) at one end to form octacosanol (B124162), which is then further oxidized to octacosanoic acid. cdnsciencepub.com The resulting octacosanoic acid subsequently enters the β-oxidation pathway, where it is broken down into smaller carboxylic acids and ultimately mineralized to ¹⁴CO₂. cdnsciencepub.comresearchgate.net

The experiment quantified the metabolic process, showing that after 24 hours, approximately 65% of the initial [¹⁴C]octacosane was converted to ¹⁴CO₂, with another 30% being incorporated into the cell's biomass. cdnsciencepub.comcdnsciencepub.com This demonstrates the role of radiolabeled probes in elucidating and quantifying metabolic pathways.

Table 1: Metabolic Fate of [¹⁴C]octacosane in A. calcoaceticus S30 after 24 hours

| Metabolic Product | Percentage of Initial Radiolabel | Reference |

|---|---|---|

| ¹⁴CO₂ (Mineralization) | 65% | cdnsciencepub.com |

| Cell Biomass Incorporation | 30% | cdnsciencepub.com |

Similarly, tritiated ([³H]) octacosanol has been used as a precursor probe to study the formation of octacosanoic acid in different biological systems, including human fibroblasts and rats. austinpublishinggroup.com These studies confirmed that octacosanol is metabolized into octacosanoic acid, linking the metabolism of these very-long-chain compounds to the broader fatty acid metabolic network. researchgate.netaustinpublishinggroup.com

Fluorescent and Affinity-Based Probes

In contrast to radiolabeling, the development of this compound-based fluorescent or affinity probes is not well-documented in scientific literature.

Fluorescent Probes: These probes involve attaching a fluorophore (a molecule that emits light upon excitation) to the target molecule. This would theoretically allow for the visualization of this compound's localization and interactions within living cells using fluorescence microscopy. While fluorescent probes are common tools for studying other lipids, specific examples of a fluorescently-tagged this compound being synthesized and used for biochemical studies are not readily found in published research. Studies have employed other fluorescent probes, such as N-phenyl-1-naphthylamine, to investigate the properties of membranes that contain rhizobial lipopolysaccharides with 27-hydroxyoctacosanoic acid, but this does not constitute an this compound-based probe. bibliotekanauki.pl

Affinity-Based Probes: These advanced tools are designed to identify the specific protein binding partners of a small molecule. Typically, this involves modifying the molecule of interest (in this case, this compound) with both a photoreactive group (to form a covalent bond with a target protein upon UV light exposure) and a reporter tag (like biotin (B1667282) or an alkyne) for subsequent detection and identification. google.com While general patents and chemoproteomic studies mention octacosanoic acid within large lists of lipids that could potentially be turned into such probes, the actual synthesis and application of an this compound-based affinity probe have not been detailed in specific research articles. google.comgoogle.com

The lack of readily available fluorescent and affinity probes for this compound suggests a potential area for future research, which could yield powerful new tools for understanding the precise biological roles and protein interactions of this very-long-chain fatty acid.

Mentioned Compounds

Future Directions and Emerging Research Avenues for Octacosanoate

Systems Biology Integration for Comprehensive Metabolic Understanding

A complete understanding of the metabolic role of octacosanoate requires a systems biology approach, which integrates multiple layers of biological data to model and interpret complex interactions. mdpi.comnumberanalytics.com This holistic perspective is essential because metabolism is a dynamic and intricate network where individual components cannot be fully understood in isolation. e-enm.orgnih.gov

Systems biology leverages the integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular and organismal metabolism. e-enm.org For this compound, this involves mapping its biosynthetic and degradation pathways within genome-scale metabolic models (GEMs). These computational maps can then be used to simulate metabolic fluxes and predict how perturbations, such as genetic mutations or environmental changes, affect this compound levels and related metabolic processes. e-enm.org

A key area of focus is the integration of metabolomics data with information from other omics levels. mdpi.com By correlating the abundance of this compound with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can uncover novel regulatory mechanisms and functional roles. For instance, this approach can help identify enzymes and transporters crucial for this compound homeostasis and elucidate its connection to other metabolic pathways.

Furthermore, systems biology is crucial for understanding the interplay between host and microbiome metabolism. cmbio.io The gut microbiome contributes significantly to host metabolism, and multi-omics analysis can clarify how microbial communities influence the availability and processing of this compound and other fatty acids. cmbio.io This integrated view can reveal how diet-microbiome-host interactions collectively determine the metabolic fate and function of this compound.

Table 1: Key Multi-Omics Integration Tools for Metabolic Analysis

| Tool/Platform | Integrated Data Types | Key Functionality | Relevance to this compound Research |

|---|---|---|---|

| Genome-Scale Metabolic Models (GEMs) | Genomics, Transcriptomics, Metabolomics | Simulating metabolic fluxes, predicting metabolic phenotypes. e-enm.org | Modeling this compound synthesis, catabolism, and its interaction with other pathways. |

| MetaboAnalyst | Metabolomics, Transcriptomics, Proteomics, Genomics | Statistical analysis, functional enrichment, and visualization of integrated omics data. mdpi.com | Identifying pathways and biological functions significantly associated with this compound levels. |

| Multi-omics Integration Platforms (e.g., MS-Omics) | Metagenomics, Metatranscriptomics, Proteomics, Metabolomics | Decoding genetic and metabolic signatures of microbial communities and their interaction with the host. cmbio.io | Elucidating the role of the gut microbiome in this compound metabolism. |

Development of Novel Analytical Platforms for Quantitative and Qualitative Analysis

Accurate and sensitive detection of this compound is fundamental to advancing research into its biological roles. While established methods exist, the development of novel analytical platforms is a key research direction aimed at overcoming current limitations, such as low physiological concentrations and the complexity of lipidomes.

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the analysis of fatty acids, including this compound, often after a derivatization step to convert them into more volatile esters like methyl this compound. mdpi.comjst.go.jp This technique offers high chromatographic resolution and is well-suited for identifying and quantifying known compounds based on their mass spectra and retention times. mdpi.com

However, the future of this compound analysis lies in more advanced platforms that offer greater sensitivity, specificity, and throughput. Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is emerging as a powerful tool. jst.go.jp LC-MS avoids the need for derivatization and is better suited for analyzing a broader range of lipids in a single run. The use of high-resolution mass spectrometry (HRMS) within these platforms allows for the precise determination of elemental composition, enhancing confidence in compound identification.

The development of novel platforms is also driven by the needs of metabolomics and systems biology, which require the analysis of hundreds of samples in a single study. Innovations in automated sample preparation, faster chromatography, and sophisticated data analysis software are critical for achieving the necessary throughput and for extracting meaningful biological insights from complex datasets.

Table 2: Comparison of Analytical Platforms for this compound Analysis

| Analytical Platform | Principle | Advantages | Limitations/Challenges |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. mdpi.com | High resolution, extensive spectral libraries for identification. | Often requires chemical derivatization, not suitable for non-volatile compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by two stages of mass analysis for high specificity. jst.go.jp | High sensitivity and specificity, no derivatization needed, suitable for a wide range of compounds. | Matrix effects can suppress ion signals, requires compound-specific optimization. |

| High-Resolution Mass Spectrometry (HRMS) | Mass analysis with very high precision, allowing for elemental formula determination. | High confidence in identification of unknown compounds, can distinguish between isobaric species. | Higher instrument cost, generates large and complex data files requiring advanced software. |

Elucidating Inter-Kingdom and Environmental Interactions Involving this compound

This compound and its parent acid, octacosanoic acid, are not merely cellular components but also appear to function as mediators in complex interactions between different organisms and their environment. Research is beginning to uncover these roles in chemical ecology.

In plants, octacosanoic acid is a known constituent of cuticular wax, the outermost layer that protects the plant from environmental stressors. mdpi.com This waxy layer serves as a physical barrier against uncontrolled water loss and UV radiation and also plays a role in defending against pathogens like bacteria and fungi. mdpi.com For example, octacosanoic acid isolated from Viburnum foetens has demonstrated antibiofilm and anti-adherence activity against the bacterium Streptococcus mutans. researchgate.net

The role of this compound extends to the animal kingdom. It has been identified in the cuticular wax of the honey bee (Apis mellifera) and, uniquely, on the surface of pupae of the pine processionary moth (Thaumetopoea pini), suggesting a conserved protective function in insects. researchgate.net

Furthermore, fatty acids and their derivatives can act as semiochemicals—signaling molecules that mediate inter-kingdom interactions. Volatile organic compounds (VOCs) emitted by microorganisms can influence plant growth and trigger defense responses. researchgate.net While the specific role of volatile forms of this compound is an emerging area, related fatty acid derivatives are known to be involved in these complex chemical dialogues. For instance, some plant VOCs act as kairomones, which are chemical signals that benefit an individual of another species that receives them. ebi.ac.uk Elucidating how this compound contributes to the chemical language of ecosystems is a compelling future research direction.

Table 3: Observed Roles of this compound in Biological Interactions

| Organism/System | Compound Form | Observed Role or Interaction | Reference |

|---|---|---|---|

| Plants (Viburnum foetens) | Octacosanoic Acid | Antibiofilm and anti-adherence agent against Streptococcus mutans. | researchgate.net |

| Plants (General) | Octacosanoic Acid | Component of cuticular wax, providing protection against abiotic and biotic stress. | mdpi.com |

| Insects (Apis mellifera, Thaumetopoea pini) | Octacosanoic Acid | Component of cuticular lipids, likely for protection. | researchgate.net |

| Microbe-Plant Interactions | Fatty Acid Derivatives | Potential role as volatile semiochemicals mediating defense or growth promotion. | researchgate.netebi.ac.uk |

Exploration of Non-Clinical Biotechnological Applications and Novel Material Development

Beyond its biological functions, the unique physical and chemical properties of this compound and its derivatives make them attractive candidates for various non-clinical biotechnological and material science applications.

One of the most direct applications is in the formulation of advanced materials. A patent has described the use of calcium this compound as a component in a coating material, leveraging its properties to create novel surfaces. google.com Similarly, octacosanoic acid has been identified as a useful lubricant compound in the preparation of specialized materials like flame-retardant and antibacterial sound-insulating tape. chemicalbook.com

The antimicrobial and antibiofilm properties of octacosanoic acid suggest significant biotechnological potential. researchgate.net This activity could be harnessed to develop coatings for industrial equipment or other surfaces to prevent the formation of undesirable bacterial biofilms, a process known as biofouling.

Furthermore, the natural role of this compound in protective plant waxes inspires the development of novel biomimetic materials. mdpi.com Research could focus on creating stable, water-repellent, or antimicrobial surfaces for applications ranging from food packaging to textiles. The inherent properties of long-chain fatty acids, such as lipophilicity and low volatility, are advantageous for creating durable and long-lasting material finishes. scbt.com Future work may also involve the metabolic engineering of microorganisms or plants to create sustainable and cost-effective production platforms for this compound and related compounds for these industrial purposes.

Table 4: Potential Non-Clinical Applications of this compound

| Application Area | This compound Form | Proposed Function | Scientific Basis |

|---|---|---|---|

| Advanced Coatings | Calcium this compound | Component of a novel coating material. | Patent for a coating material formulation. google.com |

| Specialized Materials | Octacosanoic acid | Lubricant for flame-retardant, antibacterial tape. | Use as a lubricant in material preparation. chemicalbook.com |

| Anti-Fouling Surfaces | Octacosanoic acid | Inhibition of bacterial biofilm formation. | Demonstrated antibiofilm activity against S. mutans. researchgate.net |

| Biomimetic Materials | Octacosanoic acid | Creation of water-repellent and protective surfaces. | Role as a key component of protective plant cuticular waxes. mdpi.com |

常见问题

Q. How to ensure reproducibility in this compound synthesis and characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。